![molecular formula C20H22N4O3 B2858117 N-((1H-benzo[d]imidazol-2-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide CAS No. 2034240-66-7](/img/structure/B2858117.png)

N-((1H-benzo[d]imidazol-2-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

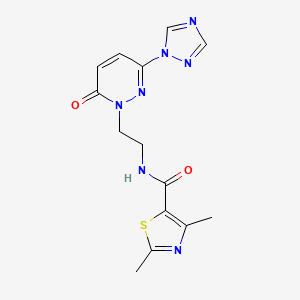

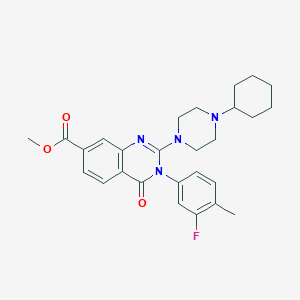

This compound is a complex organic molecule that contains a benzimidazole ring and a pyran ring. Benzimidazoles are a class of heterocyclic aromatic organic compounds, which are important in a variety of biological and industrial applications . Pyrans are six-membered heterocyclic, non-aromatic rings with one oxygen atom, and are also found in a variety of biologically active compounds.

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzimidazole and pyran rings, as well as the specific substituents present. For example, benzimidazoles can undergo a variety of reactions, including alkylation, acylation, and sulfonation .Applications De Recherche Scientifique

Metabolic Utilization in Various Organisms

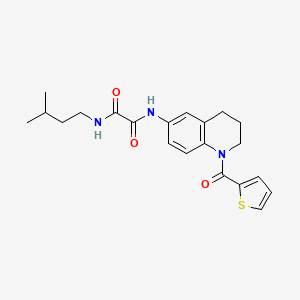

The metabolism of nicotinamide derivatives, including compounds related to N-((1H-benzo[d]imidazol-2-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide, has been studied in mammals, insects, and bacteria. These compounds have shown activity against conditions like pellagra and are metabolized differently across species, forming various metabolites in the mammalian body (Ellinger, Fraenkel, & Abdel Kader, 1947).

Enzymatic Activity and Inhibition

Nicotinamide N-methyltransferase (NNMT) is an enzyme that catalyzes the N-methylation of nicotinamide and structurally related compounds. Researchers have studied the biochemical properties and individual variation in NNMT activity, which can impact the metabolism of nicotinamide derivatives (Rini et al., 1990). Additionally, the development of small molecule inhibitors for NNMT, which could affect the metabolism of related compounds, has been explored. This research is significant for treating metabolic and chronic disease conditions associated with abnormal NNMT activity (Neelakantan et al., 2017).

Therapeutic Potential in Gastric Lesions

1-Methylnicotinamide, a major derivative of nicotinamide, has demonstrated therapeutic potential against acute gastric lesions. This research suggests that similar derivatives, including N-((1H-benzo[d]imidazol-2-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide, may also have gastroprotective effects, involving mechanisms such as microvascular flow preservation and antioxidizing enzyme activity (Brzozowski et al., 2008).

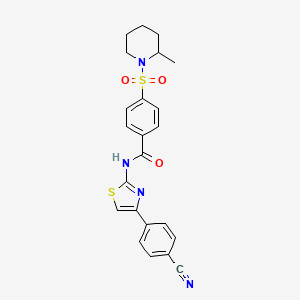

Structural and Energetic Analysis in Cocrystals

The study of cocrystals involving nicotinamide and related compounds has provided insights into basic recognition patterns and crystal lattice energetic features. This research is crucial for understanding the structural aspects of these compounds and their potential applications in pharmaceutical development (Jarzembska et al., 2017).

Bioactivity-Oriented Modification for Fungal Inhibition

The modification of nicotinamide derivatives has been explored to enhance their antifungal activity. This includes designing and synthesizing novel compounds with significant inhibitory effects against various fungal strains, demonstrating the potential of these derivatives in agricultural and pharmaceutical applications (Liu et al., 2020).

Mécanisme D'action

Propriétés

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3/c25-20(22-12-18-23-16-3-1-2-4-17(16)24-18)15-5-6-19(21-11-15)27-13-14-7-9-26-10-8-14/h1-6,11,14H,7-10,12-13H2,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HACRENHNEJCXDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1COC2=NC=C(C=C2)C(=O)NCC3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1H-benzo[d]imidazol-2-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-propylacetamide](/img/structure/B2858039.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2858041.png)

![[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride](/img/structure/B2858044.png)

![N-(5-chloro-2-methoxyphenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2858045.png)

![3'-Cyano-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B2858047.png)

![N-({[(4-chlorobenzyl)oxy]amino}methylene)-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea](/img/structure/B2858052.png)

![4,5,6,7-Tetrahydrotriazolo[1,5-a]pyridine-5-carboxylic acid;hydrochloride](/img/structure/B2858057.png)